piperidin-4-yl N-cyclopropylcarbamate hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The linear formula of piperidin-4-yl N-cyclopropylcarbamate hydrochloride is C9H17ClN2O2 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Antimicrobial Activities
Research has shown that derivatives of piperidin-4-yl, such as (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, exhibit moderate antimicrobial activities against various strains including E. coli, B. subtilis, methicillin-susceptible and resistant S. aureus, and C. albicans. This compound was synthesized using Claisen-Schmidt condensation, Michael addition, and N-alkylation, indicating potential applications in combating microbial infections (Ovonramwen, Owolabi, & Oviawe, 2019).
Alzheimer’s Disease Research
Attachment of the cyclopropylcarbamate group to the piperidine core of gamma-secretase inhibitors, a class of therapeutic agents, has shown a dramatic increase in in vitro potency. These compounds have been effective in reducing Abeta levels in animal models of Alzheimer's disease, suggesting their potential use in treating this neurodegenerative disorder (Asberom et al., 2007).
Cytotoxic Effects in Cancer Research
A study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride, a novel topoisomerase II inhibitor, demonstrated cytotoxic effects against estrogen receptor-positive and negative breast cancer cells. Molecular docking studies suggest that this compound targets the ATP binding pocket, making it a potential candidate for cancer therapy research (Siwek et al., 2012).
Antibacterial Activity
Piperidine derivatives have shown promising results in the synthesis of compounds with antibacterial activity. For instance, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones exhibited antibacterial properties, indicating their potential application in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be ongoing research and development in this field.
properties
IUPAC Name |
piperidin-4-yl N-cyclopropylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPIOVQAYGLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
piperidin-4-yl N-cyclopropylcarbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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